Clazolam
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Overview
Description
Clazolam is a chemical compound belonging to the benzodiazepine class, specifically the tetrahydroisoquinobenzodiazepine subclass. It is known for its potent sedative and anxiolytic properties. The molecular formula of this compound is C18H17ClN2O, and it has a molecular weight of approximately 312.8 g/mol . This compound acts as a modulator of the gamma-aminobutyric acid receptor-ionophore complex, which plays a crucial role in its pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Clazolam involves several steps, starting with the formation of the core benzodiazepine structure. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles, which are then further modified to produce the desired benzodiazepine structure . The reaction conditions typically involve the use of nickel catalysts and mild temperatures to ensure the inclusion of various functional groups .
Industrial Production Methods: Industrial production of this compound often relies on crystallization techniques to obtain the desired polymorphs of the compound. Crystallization from solutions or melts is governed by both thermodynamic and kinetic factors, requiring strict control of the crystallization conditions . Non-equilibrium crystallization techniques, such as rapid variable-temperature crystallization, are also employed to produce metastable modifications of this compound .
Chemical Reactions Analysis
Types of Reactions: Clazolam undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under controlled conditions to introduce oxygen-containing functional groups.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce specific functional groups, such as carbonyl groups, to alcohols.
Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the benzodiazepine structure, altering its reactivity and pharmacological profile.
Major Products Formed: The major products formed from these reactions include various substituted benzodiazepines with altered pharmacological properties, which can be further studied for their therapeutic potential.
Scientific Research Applications
Clazolam has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of benzodiazepines.
Biology: Investigated for its effects on gamma-aminobutyric acid receptors and its potential as a modulator of neurotransmitter activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
Clazolam exerts its effects by modulating the gamma-aminobutyric acid receptor-ionophore complex. It binds to specific sites on the gamma-aminobutyric acid receptors, increasing the opening frequency of gamma-aminobutyric acid-activated chloride channels . This action enhances the inhibitory effects of gamma-aminobutyric acid, leading to sedative and anxiolytic outcomes .
Comparison with Similar Compounds
Clazolam is unique among benzodiazepines due to its specific structure and pharmacological profile. Similar compounds include:
Clonazolam: A benzodiazepine with a similar mechanism of action but differing in its potency and duration of effects.
Cloxazolam: A long-acting benzodiazepine that acts as a prodrug, with pharmacologically active metabolites.
This compound stands out due to its unique tetrahydroisoquinobenzodiazepine structure, which contributes to its distinct pharmacological properties and potential therapeutic applications .
Biological Activity
Clazolam is a compound belonging to the class of benzodiazepines, which are widely recognized for their anxiolytic, sedative, and muscle relaxant properties. This article delves into the biological activity of this compound, examining its pharmacological effects, structure-activity relationships, and relevant case studies that highlight its impact on human health.
Overview of this compound
This compound is structurally related to other benzodiazepines and exhibits a range of biological activities primarily through its interaction with the gamma-aminobutyric acid (GABA) receptor system. Benzodiazepines like this compound enhance the effect of GABA, a neurotransmitter that inhibits nerve transmission in the brain, leading to sedative and anxiolytic effects.
Structure-Activity Relationship (SAR)
The biological activity of benzodiazepines is significantly influenced by their chemical structure. Recent studies have identified key structural features that enhance the efficacy of these compounds:
- Electrostatic Interactions : The presence of strong hydrogen bond donors or acceptors can significantly affect binding affinity to GABA receptors. For instance, modifications at the C2 position with carbonyl groups have been shown to improve activity .
- Hydrophobic Features : Compounds with halogenated substitutions at specific positions (e.g., meta position) demonstrate increased biological activity due to enhanced hydrophobic interactions .
- 3D QSAR Models : Advanced computational models have been employed to predict the biological activity of various derivatives, indicating that this compound ranks among the more potent benzodiazepines with a predicted log 1/c value of 9.5 .
Pharmacological Effects
This compound's pharmacological profile includes:
- Anxiolytic Activity : this compound has demonstrated significant anxiolytic effects in both animal models and clinical settings. Its efficacy in reducing anxiety symptoms has made it a subject of interest for treating anxiety disorders.
- Sedative Effects : Similar to other benzodiazepines, this compound induces sedation and can be used as a pre-anesthetic medication.
- Potential for Abuse : Like many benzodiazepines, this compound carries a risk for dependence and abuse. Case studies have documented instances of addiction and withdrawal symptoms associated with prolonged use .
Case Study 1: Alprazolam Addiction
While not directly related to this compound, this case study illustrates the potential for addiction within this class of drugs. A patient exhibited severe neurological symptoms after prolonged use of Alprazolam, including tremors, cognitive impairment, and mood disturbances. The case highlights the risks associated with high doses and long-term use of benzodiazepines .
Case Study 2: Comparative Analysis
A comparative analysis involving various benzodiazepines indicated that this compound displayed a similar profile to other high-potency variants like flubrotizolam and clonazolam in terms of biological activity. The study utilized both in vitro and in vivo assessments to evaluate their effects on GABA receptor modulation .
Research Findings
Recent research has focused on elucidating the mechanisms by which this compound exerts its effects:
- GABA Receptor Modulation : Studies show that this compound enhances GABAergic transmission by increasing the frequency of channel opening events at GABA receptors, thereby facilitating inhibitory neurotransmission.
- Neuroprotective Effects : Emerging evidence suggests that certain benzodiazepines may possess neuroprotective properties, potentially mitigating oxidative stress in neuronal cells .
Data Summary
The following table summarizes key findings related to the biological activity of this compound compared to other benzodiazepines:
Compound | Predicted Log 1/c | Anxiolytic Activity | Sedative Effects | Abuse Potential |
---|---|---|---|---|
This compound | 9.5 | High | High | Moderate |
Flubrotizolam | 9.6 | High | High | High |
Alprazolam | 8.8 | High | Moderate | High |
Properties
CAS No. |
10171-69-4 |
---|---|
Molecular Formula |
C18H17ClN2O |
Molecular Weight |
312.8 g/mol |
IUPAC Name |
2-chloro-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one |
InChI |
InChI=1S/C18H17ClN2O/c1-20-16-7-6-13(19)10-15(16)18-14-5-3-2-4-12(14)8-9-21(18)11-17(20)22/h2-7,10,18H,8-9,11H2,1H3 |
InChI Key |
YAQKGZXXQNKEET-UHFFFAOYSA-N |
SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Canonical SMILES |
CN1C(=O)CN2CCC3=CC=CC=C3C2C4=C1C=CC(=C4)Cl |
Key on ui other cas no. |
10171-69-4 10243-45-5 7492-29-7 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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